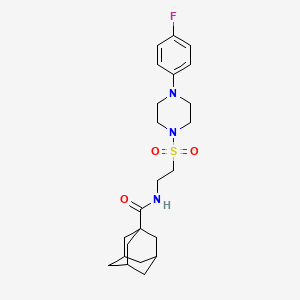
(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .科学的研究の応用
Neuropharmacology and Receptor Targeting
Several studies have investigated adamantane derivatives for their affinity and selectivity towards central nervous system receptors. For instance, adamantane derivatives have been identified as potent and selective antagonists for serotonin 5-HT1A receptors, indicating their potential application in studying neuropsychiatric disorders through in vitro and in vivo tests (García et al., 2014). Similarly, compounds with adamantane structure have shown high affinity and selectivity for 5-HT2 receptors, demonstrating potential anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Adamantane-based compounds have been evaluated for their antimicrobial activities, showing potent inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. For example, a study synthesized and tested N-Mannich bases of adamantyl-1,2,4-triazole derivatives, revealing significant antibacterial activity (Al-Abdullah et al., 2014). Furthermore, certain adamantane derivatives exhibited dose-dependent anti-inflammatory activity in rat models, highlighting their potential as therapeutic agents (Al-Abdullah et al., 2014).
Chemical Synthesis and Catalysis
Adamantane derivatives have been investigated for their roles as catalysts in chemical reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, related to adamantane, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Drug Design and Molecular Modification
Research on adamantane derivatives has also focused on their modification for improved drug design. The synthesis and evaluation of bridgehead fluoromethyl analogs of certain adamantane compounds for the 5-HT(1A) receptor have been conducted, aiming to provide metabolically stable candidates for positron emission tomography (PET) ligands (Al Hussainy et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O3S/c24-20-1-3-21(4-2-20)26-6-8-27(9-7-26)31(29,30)10-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMFRPQKCLPHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)
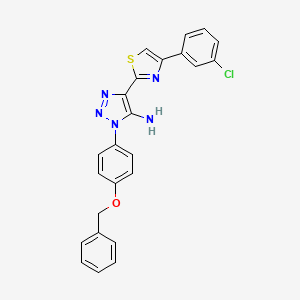
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
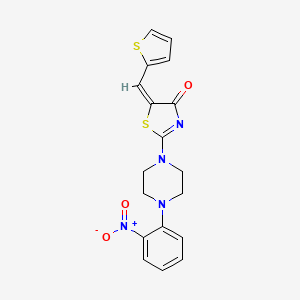
![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)
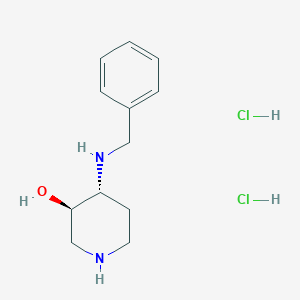
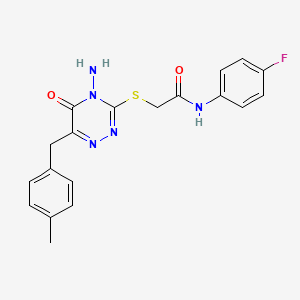
![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

